Product packaging for 3-chloro-N-(2,6-dichlorophenyl)benzamide(Cat. No.:CAS No. 10286-93-8)

3-chloro-N-(2,6-dichlorophenyl)benzamide

Cat. No.: B169227
CAS No.: 10286-93-8
M. Wt: 300.6 g/mol
InChI Key: JRUYITJBRSEVJP-UHFFFAOYSA-N
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Description

3-chloro-N-(2,6-dichlorophenyl)benzamide is a chlorinated benzamide derivative supplied for research applications. Benzamides are a significant class of organic compounds often explored in scientific studies for their diverse biological and chemical properties. Related compounds in this class have been identified in structural studies to understand molecular conformations and intermolecular interactions, such as hydrogen bonding that forms chain-like structures in the solid state . Researchers also investigate N-substituted benzamide compounds for their potential to induce apoptosis (programmed cell death) in cellular models, with studies indicating the involvement of the mitochondrial pathway and caspase-9 activation . Furthermore, certain benzamide analogues are of interest in materials science for nonlinear optics (NLO) properties, as suggested by computational studies of hyperpolarizability . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8Cl3NO B169227 3-chloro-N-(2,6-dichlorophenyl)benzamide CAS No. 10286-93-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-(2,6-dichlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl3NO/c14-9-4-1-3-8(7-9)13(18)17-12-10(15)5-2-6-11(12)16/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUYITJBRSEVJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10286-93-8
Record name 2',3,6'-TRICHLOROBENZANILIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for 3-chloro-N-(2,6-dichlorophenyl)benzamide

The primary route to synthesizing this compound involves the formation of an amide bond between a substituted aniline (B41778) and a benzoyl derivative.

The most direct and conventional method for synthesizing this compound is the acylation of 2,6-dichloroaniline (B118687) with 3-chlorobenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, forms the central amide linkage. website-files.comuomustansiriyah.edu.iq A base, such as aqueous sodium hydroxide (B78521) or pyridine, is typically used to neutralize the hydrochloric acid byproduct, driving the reaction to completion. uomustansiriyah.edu.iq

The necessary precursors, 2,6-dichloroaniline and 3-chlorobenzoyl chloride, are themselves synthesized through multi-step processes. The synthesis of 2,6-dichloroaniline can be challenging due to the directing effects of the amino group, which favor chlorination at the para-position. A common strategy involves protecting the para-position, for instance, by bromination of an acetanilide (B955) precursor, followed by chlorination and subsequent deprotection/hydrolysis to yield the desired 2,6-dichloroaniline. googleapis.com 3-chlorobenzoyl chloride can be prepared by chlorinating benzoyl chloride in the absence of a solvent but in the presence of an anhydrous ferric chloride-iodine cocatalyst system, which favors the formation of the meta-isomer. google.com

More advanced synthetic methodologies for amidation have also been developed that can be applied to the synthesis of this and related compounds. One such method involves the in-situ generation of chloro- and imido-phosphonium salts from N-chlorophthalimide and triphenylphosphine. researchgate.net These reactive intermediates activate the carboxylic acid (3-chlorobenzoic acid in this case) to facilitate amidation with the amine (2,6-dichloroaniline) under mild, room-temperature conditions. researchgate.net

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the choice of solvent, base or catalyst, and reaction temperature.

For standard acylation reactions, polar aprotic solvents are often employed. The use of a base is critical for scavenging the generated HCl. uomustansiriyah.edu.iq In some benzanilide (B160483) syntheses, the reaction proceeds smoothly at elevated temperatures (e.g., 100 °C) without the need for a base, as it was found to have a negative influence on the yield in certain systems. researchgate.net For more advanced methods, like those using phosphonium (B103445) salt intermediates, optimization involves screening different solvents, such as toluene (B28343) or acetonitrile (B52724), and ensuring the use of appropriate equivalents of reagents. researchgate.net

Table 1: General Parameters for Optimizing Benzanilide Synthesis

ParameterCondition/ReagentPurpose/ObservationReference
SolventToluene, Acetonitrile, Tetrahydrofuran (THF)Provides a medium for the reaction; choice can affect reaction rate and yield. researchgate.netresearchgate.netindexcopernicus.com
Base/CatalystPyridine, Triethylamine, Sodium Hydroxide, K₂CO₃Neutralizes HCl byproduct in Schotten-Baumann type reactions, shifting equilibrium. uomustansiriyah.edu.iqrsc.org
Activating AgentTriphenylphosphine/N-chlorophthalimide, Thionyl ChlorideActivates the carboxylic acid for amidation, allowing for milder reaction conditions. researchgate.netnih.gov
TemperatureRoom Temperature to 180°CInfluences reaction rate; higher temperatures can be necessary but may also lead to side products. prepchem.com

Derivatization and Analog Synthesis Approaches

The synthesis of structural analogs of this compound allows for the exploration of structure-activity relationships in various applications.

A variety of structural analogs have been synthesized by modifying the substitution patterns on either the benzoyl or the aniline ring. These syntheses generally follow the same fundamental amidation pathways, reacting a corresponding substituted benzoyl chloride with a substituted aniline. For instance, N-phenylbenzamide derivatives have been synthesized by reacting substituted benzoyl chlorides with 1,3-diphenylthiourea in the presence of triethylamine. indexcopernicus.comresearchgate.net Another approach involves the condensation of a carboxylic acid with an amine using coupling agents like N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt). nih.gov

Table 2: Examples of Synthesized Structural Analogs

Analog CompoundSynthetic PrecursorsGeneral MethodReference
3-Chloro-N-(2-chlorophenyl)benzamide3-chlorobenzoic acid and 2-chloroanilineAmidation nih.gov
N-(2-Chloro-5-methylphenyl)benzamideNitrobenzene derivative and benzoyl chlorideFe-mediated reductive amidation rsc.org
N-(phenyl)benzamideAniline and Benzoyl chlorideSchotten-Baumann reaction website-files.com
3-amino-N-(4-bromophenyl)-4-methoxybenzamide3-amino-4-methoxybenzoic acid and 4-bromoanilineCondensation with DIC/HOBt nih.gov

Strategic modifications of the benzoyl and aniline moieties are achieved by using appropriately substituted starting materials.

Benzoyl Moiety Modification: The substitution pattern of the benzoyl ring is determined by the choice of the starting benzoic acid or benzoyl chloride derivative. For example, to synthesize analogs with different chlorination patterns on the benzoyl ring, one would start with the corresponding chlorobenzoic acid. These precursors can be synthesized through various aromatic substitution reactions. google.com

Aniline Moiety Modification: The structure of the aniline portion of the molecule is varied by selecting different substituted anilines as the starting material. The synthesis of these substituted anilines can be complex. For example, preparing 2,6-disubstituted anilines often requires multi-step procedures involving protection of the amine and/or other positions on the ring to direct the substitution to the desired locations, followed by deprotection. googleapis.com A wide range of substituted anilines are also commercially available, facilitating the synthesis of diverse analogs. chemicalbook.com

Chemical Reactivity and Transformation Pathways

The chemical reactivity of this compound is primarily centered on the amide bond and the three chloro-substituents on the aromatic rings. The amide bond is susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the molecule back to 3-chlorobenzoic acid and 2,6-dichloroaniline.

The aromatic chloro substituents are generally unreactive towards nucleophilic substitution under standard conditions. However, under forcing conditions or with specific catalysts, nucleophilic aromatic substitution could potentially occur. The amide group itself can undergo reduction to a secondary amine using strong reducing agents like lithium aluminum hydride. The reactivity of related dihydropyrazine (B8608421) derivatives has been studied, showing cycloaddition behavior, which suggests that the aromatic system of this compound could potentially participate in more complex transformations, although specific studies on this compound are not available. nih.gov

Exploration of Oxidation and Reduction Pathways

The chemical structure of this compound offers distinct sites for oxidation and reduction reactions. The amide group and the chlorinated aromatic rings are the primary loci for such transformations.

Oxidation: The aromatic rings of benzamide (B126) derivatives can undergo oxidation, although the presence of deactivating chloro-substituents makes these reactions challenging. Under specific and often forcing conditions, oxidation could potentially lead to the formation of quinone-like structures or hydroxylated metabolites. For instance, studies on 2,6-dichlorobenzamide (B151250) have shown that plants are capable of hydroxylating the aromatic ring, primarily at the 3- and 4-positions, which are then often conjugated as glycosides. nih.gov

Reduction: The amide group is the most susceptible site for reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide carbonyl to a methylene (B1212753) group, which would transform this compound into its corresponding secondary amine, N-((3-chlorophenyl)methyl)-2,6-dichloroaniline. This type of reduction is a common transformation for amides.

Table 1: Potential Oxidation and Reduction Reactions

Reaction Type Reagent Example Potential Product(s)
Oxidation Strong Oxidizing Agents Hydroxylated derivatives, Quinones
Reduction Lithium aluminum hydride (LiAlH₄) N-((3-chlorophenyl)methyl)-2,6-dichloroaniline

Investigations into Nucleophilic and Electrophilic Substitution Reactions

The electronic nature of the two phenyl rings in this compound governs its susceptibility to substitution reactions. The rings are electron-deficient due to the presence of chlorine atoms and the deactivating effect of the benzoyl group.

Nucleophilic Aromatic Substitution (SNAr): The electron-poor character of the aromatic rings, particularly the 2,6-dichlorophenyl moiety, facilitates nucleophilic aromatic substitution. Strong nucleophiles can potentially displace the chlorine atoms, especially those ortho and para to other electron-withdrawing groups. The chlorine at the 3-position on the benzoyl ring is less activated towards nucleophilic attack compared to those on the 2,6-dichlorophenyl ring, which are activated by the amide linkage and the other chlorine atom. Studies on similarly structured 3-substituted, 2,6-dichloropyridines have demonstrated regioselective displacement of chlorine atoms by nucleophiles like alkoxides. researchgate.net

Electrophilic Aromatic Substitution (SEAr): Performing electrophilic aromatic substitution on this molecule is considerably more difficult. Both aromatic rings are strongly deactivated by the multiple chlorine substituents and the carbonyl group of the amide, which draw electron density away from the rings. The amide's nitrogen atom does have a lone pair that can donate into the 2,6-dichlorophenyl ring, but this activating effect is likely outweighed by the strong deactivating effects of the ortho-chlorine atoms. If a reaction were to occur under harsh conditions, the directing effects of the substituents would come into play. The chlorine atoms are ortho-, para-directors, while the acyl group on the benzoyl ring is a meta-director. youtube.com

Table 2: Susceptibility to Aromatic Substitution

Reaction Type Ring Reactivity Expected Directing Effects
Nucleophilic 2,6-Dichlorophenyl Favored Attack at C2/C6
Nucleophilic 3-Chlorophenyl Less Favored Attack at C3
Electrophilic 2,6-Dichlorophenyl Disfavored Complex; N-acyl is ortho, para; Cl is ortho, para
Electrophilic 3-Chlorophenyl Disfavored Cl is ortho, para; C=O is meta

Amide Bond Hydrolysis Studies

The central amide bond is a key reactive site that can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield its constituent carboxylic acid and amine.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process would break the amide bond to form 3-chlorobenzoic acid and 2,6-dichloroaniline.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This is generally a slower process for amides than for esters but can be driven to completion. The products are the salt of 3-chlorobenzoic acid and 2,6-dichloroaniline.

Recent studies have also explored the use of metal oxide catalysts, such as zirconium dioxide (ZrO₂), for the hydrolysis of amide bonds under milder conditions, which could be applicable to this compound. rsc.org

Table 3: Amide Bond Hydrolysis Products

Condition Products
Acidic (e.g., H₂O, H⁺) 3-Chlorobenzoic acid and 2,6-dichloroaniline
Basic (e.g., H₂O, OH⁻) 3-Chlorobenzoate and 2,6-dichloroaniline

Structural Analysis of this compound Currently Unavailable

A thorough review of scientific literature and chemical databases indicates that detailed experimental data for the structural elucidation and conformational analysis of the specific chemical compound This compound is not publicly available at this time.

The requested article, which was to be structured around specific spectroscopic and crystallographic findings, cannot be generated with scientific accuracy due to the absence of published research data for this particular molecule. The required subsections are contingent on experimental results from the following analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific chemical shifts (δ) and coupling constants (J) from ¹H and ¹³C NMR analyses are necessary for a definitive structural assignment.

Infrared (IR) Spectroscopy: Wavenumber data (cm⁻¹) is required to identify and confirm the presence of key functional groups.

Mass Spectrometry (MS): Molecular ion peak and fragmentation patterns are essential for confirming the molecular weight and elucidating the compound's fragmentation pathways.

Single-Crystal X-ray Diffraction (SCXRD): Crystallographic data, including the crystal system, space group, and precise bond angles, are needed to determine the molecule's three-dimensional architecture and conformational details.

While data exists for isomeric and related compounds, such as 2-chloro-N-(2,6-dichlorophenyl)benzamide, the strict requirement to focus solely on the 3-chloro isomer prevents the use of this information, as substituent position significantly influences spectroscopic and crystallographic outcomes. Without primary research data for this compound, a scientifically rigorous and accurate article meeting the specified outline cannot be constructed.

A comprehensive search for specific scientific data on the chemical compound This compound was conducted to generate an article based on the provided outline. However, detailed experimental and computational findings for this specific molecule are not available in the retrieved search results.

The search yielded data for structurally related compounds, such as the isomer 2-chloro-N-(2,6-dichlorophenyl)benzamide and other analogues. This information includes analyses of dihedral angles, hydrogen bonding networks, and computational studies. However, due to the strict requirement to focus solely on This compound , the data from these different molecules cannot be used to accurately describe the subject compound.

Therefore, it is not possible to provide a scientifically accurate and detailed article for the specified sections and subsections as requested. The necessary research findings for the following topics concerning This compound were not found:

Structural Elucidation and Conformational Analysis

Advanced Computational Chemistry for Conformational Insights

Molecular Dynamics Simulations for Conformational Landscapes and Stability.

Generating content on these topics without specific data would lead to inaccuracies and would not adhere to the instructions provided.

Structure Activity Relationship Sar Studies

Influence of Halogenation Patterns on Biological Activity

The number, type, and position of halogen atoms on the benzamide (B126) scaffold are paramount in determining its biological profile. Chlorine atoms, in particular, modify the molecule's lipophilicity, electronic distribution, and steric profile, which collectively influence how it interacts with biological targets.

Impact of Chlorine Substitutions on the Benzoyl Ring (e.g., 2-chloro vs. 3-chloro)

Structural studies on related compounds provide insight into these conformational changes. For instance, in 2-chloro-N-(2,6-dichlorophenyl)benzamide, the amide group is twisted at a significant angle relative to the benzoyl ring, with a reported dihedral angle of 59.8°. nih.gov This twist is influenced by the steric hindrance from the ortho-chloro substituent. In contrast, analogs with a meta-substituted chlorine, such as 3-chloro-N-(2-chlorophenyl)benzamide, exhibit a much smaller dihedral angle between the aromatic rings (4.73°), indicating a more coplanar structure. nih.gov This planarity, or lack thereof, directly impacts how the molecule can fit into a receptor's binding pocket.

Impact of Chlorine Substitutions on the Dichlorophenyl Ring (e.g., 2,3-dichloro vs. 2,5-dichloro vs. 2,6-dichloro)

The substitution pattern on the N-phenyl ring is a critical determinant of activity. The 2,6-dichloro substitution, as seen in the title compound, is particularly noteworthy. This pattern introduces significant steric hindrance, which forces the aniline (B41778) ring to be nearly perpendicular to the plane of the amide bond. This restricted rotation locks the molecule into a specific conformation that is often essential for potent biological activity at certain receptors.

Crystal structure analysis of 2-chloro-N-(2,6-dichlorophenyl)benzamide shows that the benzoyl and aniline rings are twisted with respect to each other, with a dihedral angle of 8.1°. nih.gov This is a direct consequence of the bulky chlorine atoms at the ortho positions of the aniline ring. In contrast, derivatives with other substitution patterns, such as 2,3-dichloro or 3,5-dichloro, allow for greater rotational freedom, leading to different preferred conformations and, consequently, altered biological activity. nih.gov Studies on amide herbicides have also suggested that a higher chlorine content can enhance interactions with protein targets through increased hydrophobicity and specific contacts. nih.gov

Steric and Electronic Effects of Substituents on Activity

The activity of benzamide derivatives is governed by a delicate balance of steric and electronic effects. nih.gov Substituents influence the molecule's shape, size, and the distribution of electron density across its structure.

Steric Effects: These relate to the size and shape of the substituents. Large groups, particularly at ortho positions (e.g., the 2- and 6-positions on the phenyl ring), can cause steric hindrance. researchgate.netacs.org This can restrict bond rotation, as seen with the 2,6-dichloro substitution, locking the molecule into a potentially more active conformation. nih.gov However, excessive steric bulk can also prevent the molecule from fitting into a target binding site, thereby reducing or eliminating activity. nih.gov

Electronic Effects: These arise from a substituent's ability to donate or withdraw electron density from the aromatic ring. lumenlearning.com Chlorine is an electron-withdrawing group, which reduces the electron density of the aromatic rings. This can influence the strength of intermolecular interactions, such as hydrogen bonds and π-π stacking, which are crucial for molecular recognition. The electronic nature of substituents can also affect the acidity of the amide N-H group, influencing its ability to act as a hydrogen bond donor. nih.gov

Conformational Flexibility and Its Role in Molecular Recognition and Biological Interactions

The ability of a molecule to adopt different shapes, or conformations, is central to its biological function. arxiv.orgnih.gov For a drug molecule to bind to its receptor, it must adopt a conformation that is complementary to the binding site—a concept often described by the "induced-fit" model.

The crystal structure is stabilized by various intermolecular forces, including N-H···O hydrogen bonds, which link molecules together, as well as aromatic-aromatic interactions and short Cl···Cl contacts. iucr.org The orientation of the amide group and the dihedral angles between the aromatic rings are key conformational features that define the molecule's shape and its potential for biological interactions. nih.goviucr.org

Comparative SAR with Related Benzamide Derivatives

To understand the unique properties of 3-chloro-N-(2,6-dichlorophenyl)benzamide, it is useful to compare its structure and activity with those of related analogs.

Analysis of Analogs with Varied Halogenation and Alkyl Substitutions

Replacing chlorine with other halogens (e.g., bromine, iodine) or with alkyl groups can significantly alter biological activity. These changes modify the steric, electronic, and lipophilic properties of the molecule.

Studies on halogenated benzamide derivatives as potential receptor ligands have shown that the type of halogen matters. nih.gov For example, in a series of D2 receptor ligands, iodinated and brominated analogs showed high affinity, indicating that larger, more lipophilic halogens can be favorable for binding in some cases. nih.gov Conversely, in other systems, the introduction of bromine or chlorine has been shown to decrease potency. nih.gov The addition of alkyl groups also impacts activity; research has demonstrated that increasing the length of alkyl chains can lead to lower potency, suggesting steric limitations within the receptor's binding pocket. nih.gov These findings underscore that the optimal substitution is highly dependent on the specific biological target.

Stereochemical Considerations in Biological Activity and Target Selectivity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. For the compound this compound, while specific studies isolating and evaluating individual stereoisomers are not extensively documented in publicly available literature, the structural features of this molecule suggest that stereochemical phenomena, particularly atropisomerism, could play a significant role in its interaction with biological targets.

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond. nih.govresearchgate.net In the case of N-arylbenzamides like this compound, the rotation around the N-C(aryl) bond can be restricted by the presence of bulky substituents on the aryl ring and the benzamide moiety. nih.gov The 2,6-dichloro substitution on the phenyl ring of this compound creates a significant steric barrier that can hinder free rotation about the amide bond, potentially leading to stable or slowly interconverting atropisomers. nih.govnih.gov

These atropisomers, being non-superimposable mirror images (enantiomers) or diastereomers if other chiral centers are present, can exhibit different binding affinities for their biological targets. nih.gov Biological systems, such as enzymes and receptors, are themselves chiral and can therefore differentiate between stereoisomers, leading to variations in pharmacological activity, potency, and even the nature of the biological response. nih.govrsc.org

While experimental data on the specific atropisomers of this compound is limited, the principle of stereoselectivity has been demonstrated in numerous other classes of bioactive molecules. It is a well-established concept in medicinal chemistry that the biological activity of a chiral compound may reside predominantly in one of its enantiomers, with the other being less active or even exerting different or undesirable effects. nih.gov

The potential for atropisomerism in N-arylbenzamides suggests that the synthesis and biological evaluation of individual atropisomers could be a valuable strategy for optimizing the pharmacological profile of this class of compounds. Such studies would allow for the identification of the more active and selective isomer, potentially leading to the development of more potent and safer therapeutic agents. The challenges in this area lie in the synthetic resolution of the atropisomers and the assessment of their rotational stability. nih.govnih.gov

To illustrate the potential impact of stereochemistry on the biological activity of N-arylbenzamide analogs, the following hypothetical data table outlines the differential activity that might be observed between two atropisomers of a related compound.

CompoundAtropisomerTarget Binding Affinity (IC50, nM)In vitro Potency (EC50, µM)
Hypothetical N-Arylbenzamide AnalogAtropisomer A150.1
Atropisomer B5005.2

This table demonstrates a common scenario where one stereoisomer exhibits significantly higher affinity and potency compared to its counterpart. Such differences underscore the importance of considering stereochemistry in the design and development of pharmacologically active compounds.

Investigations of Mechanism of Action and Molecular Targets in Vitro/biochemical Focus

Receptor Binding and Signaling Pathway Modulation

The benzamide (B126) scaffold is also present in molecules that interact with various receptors, suggesting another potential avenue for the biological activity of 3-chloro-N-(2,6-dichlorophenyl)benzamide.

Substituted benzamides have been extensively studied as ligands for dopamine (B1211576) receptors, particularly the D2 subtype. nih.govpnas.orgpnas.org Compounds like raclopride (B1662589) and FLB 524, which are substituted benzamides, have been used as selective ligands for visualizing D2 receptors in the brain using positron emission tomography (PET). pnas.orgpnas.org These studies indicate a high affinity of the benzamide structure for dopamine receptors. nih.govpnas.org

Furthermore, research on other benzamide derivatives has shown interactions with opioid receptors. nih.gov A series of N-alkyl-substituted (alpha-piperazinylbenzyl)benzamides were found to be highly selective delta opioid receptor agonists. nih.gov The substitution pattern on the amide nitrogen was found to be a critical determinant of binding affinity for the delta receptor. nih.gov Some benzamide antipsychotics have also been shown to bind to GHB-activated receptors. wikipedia.org

Table 2: Receptor Binding Profile of Selected Substituted Benzamide Derivatives

Compound/SeriesTarget ReceptorAffinity/Activity
Raclopride, FLB 524 pnas.orgpnas.orgDopamine D2High-affinity antagonists
N-alkyl-substituted (alpha-piperazinylbenzyl)benzamides nih.govDelta OpioidSelective agonists
Amisulpride, Nemonapride wikipedia.orgGHB-activated receptorsBinding affinity

This table provides examples of receptor interactions of compounds containing the benzamide scaffold, suggesting potential targets for this compound.

The activation of signaling pathways such as the PI3K/AKT and MAPK/ERK pathways is crucial for cell proliferation and survival. nih.gov While direct evidence for the effect of this compound on these pathways is lacking, some studies on related compounds provide clues.

For instance, ADP-ribosylation inhibitors, which can include benzamide structures, have been shown to specifically inhibit the activation of the ERK MAPK pathway. nih.gov This inhibition, in turn, reduces the release of inflammatory mediators. nih.gov The study of different hematopoietic cell types has shown that the abundance of proteins in the AKT and ERK pathways can determine the cellular response to proliferative signals. nih.gov This highlights the importance of these pathways as potential targets for therapeutic intervention. The ability of certain molecules to modulate these signaling cascades underscores a potential mechanism of action for benzamide derivatives, although further research is needed to establish a direct link for the specific compound .

Interactions with Nucleic Acids and Proteins

Detailed investigations into the direct interactions of this compound with macromolecules such as DNA and proteins have not been reported in the available scientific literature. While the broader class of benzamides has been explored for various biological activities, which inherently involve macromolecular interactions, specific data for this trisubstituted compound is absent.

There are no available studies that have performed a binding mode analysis for this compound. Research on other, unrelated compounds demonstrates that techniques such as UV-Vis spectrophotometry, fluorescence titration, and molecular docking are commonly used to investigate whether a small molecule binds to DNA via intercalation between base pairs or by fitting into the major or minor grooves. Similarly, protein binding analysis would typically involve methods like X-ray crystallography or computational modeling to identify specific amino acid residues involved in the interaction. However, no such analyses have been published for this compound.

Consistent with the lack of binding studies, there is no research detailing the functional consequences of any potential interaction between this compound and macromolecules. For example, studies on the related compound class of benzamide derivatives have explored their potential to act as enzyme inhibitors by binding to active sites and altering protein function. However, no such enzymatic or functional protein assays have been reported specifically for this compound.

Cellular and Subcellular Effects in Vitro

The effects of this compound at the cellular and subcellular levels remain uncharacterized in published research.

No studies have been published that measure the ability of this compound to cross cell membranes and accumulate within cells. Such studies are crucial for understanding the potential bioavailability and accessibility of the compound to intracellular targets.

The bacterial cell wall is a well-established target for many antibiotics. The synthesis pathway, involving peptidoglycan glycosyltransferases, is a key area of investigation for new antimicrobial agents. mdpi.com However, the scientific literature contains no reports of this compound being tested for its effects on bacterial cell wall synthesis. Its potential as an antimicrobial agent via this mechanism is currently unknown.

Efflux pumps are a significant mechanism of multidrug resistance in bacteria, including mycobacteria, as they actively transport antimicrobial compounds out of the cell. nih.govmdpi.com Developing inhibitors of these pumps is a key strategy to combat antibiotic resistance. There is currently no evidence in the scientific literature to suggest that this compound has been investigated as a modulator of efflux pump activity in any bacterial species.

Inhibition of Photosynthetic Electron Transport (PET) in Chloroplasts (from related compounds)

While direct studies on the inhibitory effects of this compound on photosynthetic electron transport (PET) are not extensively documented in publicly available literature, a significant body of research on structurally related benzamide and anilide compounds provides a strong basis for understanding its likely mechanism of action. Investigations into various N-phenylbenzamides, hydroxynaphthalene-carboxanilides, and other related structures consistently demonstrate their capacity to inhibit PET, primarily within Photosystem II (PS II). nih.gov This mode of action is a cornerstone for a large portion of commercially available herbicides, with over half of them targeting the reversible binding sites within PS II to disrupt the photosynthetic process. nih.gov

The primary site of action for these inhibitor compounds is typically located on the acceptor side of PS II, specifically interfering with the electron flow between the primary quinone acceptor, Q_A, and the secondary quinone acceptor, Q_B. nih.govredalyc.org The D1 protein, a core component of the PS II reaction center, plays a crucial role in the binding of these inhibitors. redalyc.org The amide bridge (–CONH–) present in this compound and its analogs is a critical structural feature for this inhibitory activity. mdpi.com This group can form hydrogen bonds with amino acid residues in the D1 protein, leading to the displacement of plastoquinone (B1678516) (PQ), the native ligand, from its binding niche on the Q_B site. nih.gov This competitive binding effectively blocks the transfer of electrons from Q_A to Q_B, thereby halting the linear electron transport chain and, consequently, the production of ATP and NADPH necessary for carbon fixation. redalyc.orgnih.gov

The efficacy of PET inhibition by these benzamide derivatives is intricately linked to the physicochemical properties of the substituents on both the acyl and anilide rings. researchgate.net Structure-activity relationship (SAR) studies on a variety of related compounds have elucidated that lipophilicity and the electronic characteristics of the substituents are major determinants of their inhibitory potency. nih.govresearchgate.net Generally, an increase in lipophilicity, often quantified by the logarithm of the partition coefficient (log P), correlates with enhanced PET-inhibiting activity, suggesting the importance of the compound's ability to traverse the thylakoid membrane and access the hydrophobic binding pocket of the D1 protein. nih.govmdpi.com

Furthermore, the electronic properties of the substituents, particularly their electron-withdrawing or electron-donating nature, play a significant role. The presence of electron-withdrawing groups on the anilide portion of the molecule, such as the chloro substituents in this compound, is generally associated with increased inhibitory activity. nih.govresearchgate.net These groups can influence the electron density of the amide bond, thereby affecting the strength of the hydrogen bonding interactions with the target protein. mdpi.com

Research on related compounds, such as various fluorinated and chlorinated hydroxynaphthalene-carboxanilides, has provided concrete data on their PET-inhibiting capabilities. These studies, often conducted using isolated spinach (Spinacia oleracea L.) chloroplasts, measure the concentration of the compound required to cause a 50% inhibition of PET (IC50). The IC50 values serve as a quantitative measure of the compound's inhibitory potency.

Interactive Data Table: PET Inhibition by Related Anilide and Benzamide Compounds

The following table summarizes the PET-inhibiting activity (IC50) for a selection of compounds structurally related to this compound, as determined in studies using spinach chloroplasts.

Compound NameStructureIC50 (µM) nih.govmdpi.com
N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide~10
N-(2,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide~10
N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide5.2
N-(4-Bromo-3-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide6.7
N-(2,5-Dibromophenyl)-1-hydroxynaphthalene-2-carboxamide7.6
N-(3,4,5-Trichlorophenyl)-1-hydroxynaphthalene-2-carboxamide8.0
N-(3,5-Dimehoxyphenyl)-3-hydroxynaphthalene-2-carboxamide24.5
N-(2,5-Difluorophenyl)-2-hydroxynaphthalene-1-carboxamide44.2

Research Applications Beyond Direct Biological Activity

Role in Agrochemical Research and Development

The structural features of 3-chloro-N-(2,6-dichlorophenyl)benzamide, particularly the presence of a chlorinated benzoyl group and a dichloroaniline moiety, make it a compound of interest in the field of agrochemical research. The investigation into its potential fungicidal and herbicidal properties, often inferred from the activities of structurally related benzamides, is a key area of study.

Investigation of Fungicidal and Herbicidal Potential (based on related benzamides)

The N-phenylbenzamide scaffold is a well-established pharmacophore in the design of fungicides and herbicides. Research into related compounds suggests that the specific substitution patterns on both the benzoyl and aniline (B41778) rings play a crucial role in determining the type and extent of biological activity.

Fungicidal Potential:

Numerous studies have demonstrated the fungicidal properties of N-phenylbenzamide derivatives. For instance, novel N-phenylbenzamide derivatives incorporating a trifluoromethylpyrimidine moiety have shown significant in vitro bioactivities against various plant pathogens such as Phomopsis sp., Botryosphaeria dothidea, and Botrytis cinerea semanticscholar.org. The fungicidal activity of these compounds is closely linked to the nature and position of substituents on the aromatic rings semanticscholar.org. The presence of chlorine atoms, as seen in this compound, is a common feature in many commercial fungicides and is often associated with enhanced activity. For example, some N-phenylbenzamides have been found to exhibit potent antibacterial and antifungal activities, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as Candida albicans mdpi.com.

Herbicidal Potential:

The benzamide (B126) structure is also integral to a number of herbicides. The herbicide carboxifen, for example, utilizes 3-chlorobenzoyl chloride as an intermediate in its synthesis zhishangchemical.com. This suggests that the 3-chlorobenzoyl moiety of the title compound is relevant for herbicidal activity. The herbicidal efficacy of such compounds often depends on the specific arrangement of substituents on the phenyl rings.

Table 1: Fungicidal and Herbicidal Activity of Related Benzamide Compounds

Compound ClassTarget OrganismKey Structural FeaturesObserved ActivityReference
N-phenylbenzamides with trifluoromethylpyrimidine moietyPhomopsis sp., Botryosphaeria dothidea, Botrytis cinereaTrifluoromethylpyrimidine groupSignificant in vitro antifungal activity semanticscholar.org
N-phenylbenzamidesStaphylococcus aureus, Escherichia coli, Candida albicansGeneral N-phenylbenzamide scaffoldAntibacterial and antifungal properties mdpi.com
N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-HydroxycycloalkylsulfonamidesBotrytis cinereaCycloalkane ring sizeExcellent fungicidal activity, influenced by ring size researchgate.net
Carboxifen (related herbicide)WeedsDerived from 3-chlorobenzoyl chlorideHerbicidal zhishangchemical.com

Understanding Carcinogen Activating Receptor (CAR) Mode of Action in Agrochemical Contexts

The Constitutive Androstane Receptor (CAR) is a nuclear receptor that plays a crucial role in the metabolism of xenobiotics, including drugs and environmental pollutants nih.govnih.gov. Activation of CAR can lead to the upregulation of enzymes involved in detoxification nih.gov. A variety of chemicals, including some pesticides, are known to activate CAR nih.govmdpi.com. This activation can occur through direct ligand binding or via indirect mechanisms researchgate.netresearchgate.net. For instance, polycyclic aromatic hydrocarbons have been shown to activate CAR, leading to the expression of target genes like CYP2B6 mdpi.com.

While the activation of CAR by various xenobiotics is an area of active research, there is currently a lack of specific information in the available search results directly linking this compound or its close structural analogs to the activation of the Carcinogen Activating Receptor in an agrochemical context. Further research would be necessary to establish any such relationship and its implications for the metabolic fate and potential toxicological profile of this compound.

Intermediacy in Complex Organic Synthesis

Beyond its potential biological activities, this compound serves as a valuable intermediate in the synthesis of more complex molecules. Its structure contains reactive sites that can be exploited to build intricate molecular frameworks, including heterocyclic systems and other advanced architectures.

Utilization as a Precursor for Heterocyclic Compound Synthesis

Benzamides are versatile precursors for the synthesis of a wide array of heterocyclic compounds. The amide functionality can participate in various cyclization reactions to form rings containing nitrogen and other heteroatoms. For example, 2-aminobenzamides can be used in palladium-catalyzed multicomponent reactions to construct quinazolin-4(3H)-ones, which are important pharmacologically active nitrogen-containing heterocycles mdpi.commdpi.com.

The precursor to the benzamide portion of the title compound, 3-chlorobenzoyl chloride, is a known building block for the synthesis of various heterocycles wisdomlib.org. It is used in the synthesis of isoquinoline derivatives and anticancer 2-phenzainamine derivatives chemicalbook.com. The reactivity of the acid chloride allows for its incorporation into diverse molecular scaffolds, which can then undergo further transformations to yield complex heterocyclic systems wisdomlib.orgresearchgate.net. The presence of the chlorine atom on the benzoyl ring of this compound offers a potential site for further functionalization or participation in cross-coupling reactions to generate even more complex heterocyclic structures.

Application as a Building Block for Advanced Molecular Architectures

The term "advanced molecular architectures" refers to complex, three-dimensional structures that are designed for specific functions, often inspired by biological systems nih.gov. The N-(2,6-dichlorophenyl)amide moiety and the 3-chlorobenzoyl group of the title compound can both serve as platforms for the construction of such architectures.

The synthesis of complex amides often involves the reaction of an activated carboxylic acid, such as an acid chloride, with an amine ajchem-a.com. The N-(2,6-dichlorophenyl)aniline portion of the molecule can be synthesized through reactions such as the acylation of aniline with chloroacetyl chloride followed by esterification and rearrangement google.com. The resulting substituted aniline is a key component in the synthesis of various biologically active molecules.

Table 2: Synthetic Utility of Benzamide-Related Moieties

Moiety/PrecursorSynthetic ApplicationResulting StructuresReference
2-AminobenzamidesPalladium-catalyzed multicomponent reactionsQuinazolin-4(3H)-ones mdpi.commdpi.com
3-Chlorobenzoyl chlorideIntermediate in heterocyclic synthesisIsoquinoline derivatives, 2-phenzainamine derivatives chemicalbook.com
N-(2,6-dichlorophenyl)anilineIntermediate in synthesis of biologically active moleculesComplex amides google.com
N-Aryl benzamide scaffoldBackbone for controlling molecular geometryAdvanced molecular architectures nih.gov

Advanced Analytical and Spectroscopic Methodologies in Research

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation and purity assessment of synthesized compounds like 3-chloro-N-(2,6-dichlorophenyl)benzamide. These techniques are crucial for identifying and quantifying impurities that may arise during synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for determining the purity of non-volatile organic compounds. For halogenated benzanilides, reversed-phase HPLC (RP-HPLC) is a commonly employed method. While specific HPLC parameters for this compound are not extensively documented in publicly available literature, a typical method can be inferred from the analysis of structurally similar compounds.

A standard RP-HPLC setup would likely involve a C18 stationary phase, which is effective for separating moderately polar to nonpolar compounds. The mobile phase would typically consist of a gradient mixture of an aqueous component (often with a pH modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of the main compound from both more polar and less polar impurities. Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic rings of the benzanilide (B160483) structure exhibit strong absorbance.

Table 1: Representative HPLC Parameters for Analysis of Related Benzamides This table presents typical conditions and is not based on direct experimental data for this compound.

ParameterTypical Condition
Stationary PhaseC18 (octadecylsilyl) silica (B1680970) gel
Mobile PhaseGradient of Water (with 0.1% Formic Acid) and Acetonitrile
Flow Rate1.0 mL/min
DetectionUV at 254 nm

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring reaction progress and assessing the purity of fractions during purification. For a compound like this compound, silica gel plates are the standard stationary phase.

The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane) is typically used. The optimal ratio is determined empirically to achieve a retention factor (Rf) for the desired compound that allows for clear separation from impurities. Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm) due to the aromatic nature of the compound. For compounds that are not UV-active or for enhanced visualization, staining with reagents like potassium permanganate (B83412) or iodine vapor can be employed.

Table 2: Illustrative TLC Conditions for Chlorinated Benzamides This table provides general guidance and is not based on specific experimental data for this compound.

ParameterTypical Condition
Stationary PhaseSilica gel 60 F254
Mobile PhaseHexane:Ethyl Acetate (e.g., 3:1 or 2:1 v/v)
VisualizationUV light (254 nm)

Crystallographic Data Collection and Refinement Protocols

For instance, the crystal structure of 2-chloro-N-(2,6-dichlorophenyl)benzamide reveals key conformational features that are likely to be shared. nih.gov The data collection for such a compound would typically be performed on a diffractometer equipped with a Mo Kα radiation source. iucr.orgnih.govnih.gov The collected diffraction data would then be processed, and the structure solved using direct methods and refined by full-matrix least-squares on F². nih.govnih.gov Hydrogen atoms are often placed in calculated positions and refined using a riding model. nih.govnih.gov

Key structural parameters of interest include the dihedral angles between the two aromatic rings and the planarity of the amide group. In related structures, the amide group is generally planar, and the dihedral angle between the benzoyl and aniline (B41778) rings is influenced by the substitution pattern, which dictates the extent of steric hindrance. iucr.orgnih.gov Intermolecular interactions, such as hydrogen bonds (N-H···O) and halogen-halogen contacts (Cl···Cl), play a crucial role in the crystal packing. iucr.org

Table 3: Crystallographic Data for the Analogous Compound 2-chloro-N-(2,6-dichlorophenyl)benzamide nih.gov This data is for a closely related isomer and serves as a reference.

ParameterValue
Chemical FormulaC₁₃H₈Cl₃NO
Molecular Weight300.55 g/mol
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)21.3949 (4)
b (Å)4.8159 (1)
c (Å)12.5036 (3)
Volume (ų)1288.32 (5)
Z4
Temperature (K)295 (2)
RadiationMo Kα (λ = 0.71073 Å)

Spectroscopic Data Interpretation and Database Correlation

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound. Correlation with spectral databases is a vital step in structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework.

¹H NMR: The spectrum would be expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the 3-chlorobenzoyl ring would exhibit splitting patterns characteristic of a 1,3-disubstituted benzene (B151609) ring. The single proton on the 2,6-dichlorophenyl ring would likely appear as a triplet due to coupling with the two adjacent chlorine-substituted carbons. The amide proton (N-H) would appear as a singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The spectrum would display distinct signals for each of the 13 carbon atoms. The carbonyl carbon of the amide group would be found at a characteristic downfield shift (around δ 165-170 ppm). The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the chlorine atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound, the IR spectrum would be characterized by:

A strong absorption band for the C=O stretching vibration of the amide group, typically in the range of 1650-1680 cm⁻¹.

An N-H stretching vibration, which usually appears as a sharp peak around 3300-3500 cm⁻¹.

C-H stretching vibrations of the aromatic rings above 3000 cm⁻¹.

C-Cl stretching vibrations, which are typically found in the fingerprint region (below 1000 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing three chlorine atoms. Common fragmentation pathways for benzanilides involve cleavage of the amide bond, leading to the formation of benzoyl and anilide fragment ions.

Table 4: Predicted Spectroscopic Data for this compound This table is based on the analysis of similar compounds and general spectroscopic principles.

TechniqueExpected Key Features
¹H NMRAromatic protons (δ 7.0-8.5 ppm), Amide proton (variable shift)
¹³C NMRCarbonyl carbon (δ 165-170 ppm), Aromatic carbons (δ 120-140 ppm)
IR (cm⁻¹)N-H stretch (~3300-3500), C=O stretch (~1650-1680), C-Cl stretch (<1000)
Mass Spec (m/z)Molecular ion peak with characteristic Cl₃ isotopic pattern, fragments corresponding to benzoyl and dichlorophenylaniline moieties

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Findings

Research into 3-chloro-N-(2,6-dichlorophenyl)benzamide and its isomers has primarily centered on understanding their fundamental chemical and physical properties, with a significant emphasis on their structural characteristics. X-ray crystallography studies on closely related compounds, such as 2-chloro-N-(2,6-dichlorophenyl)benzamide, have been instrumental in this area. These studies reveal that the conformations of the N-H and C=O bonds within the amide group are consistently trans to each other. iucr.orgnih.gov This structural feature is a commonality among many benzanilides. iucr.orgnih.gov

While extensive biological activity screening for this compound is not widely reported in the public domain, research on the broader class of halogenated benzamides points towards significant potential. Studies on analogous compounds have demonstrated antimicrobial and anticancer properties. The presence and position of halogen atoms are known to influence the biological activity of these molecules.

The synthesis of these compounds is typically achieved through standard amide bond formation reactions, for example, by reacting a substituted benzoic acid with a substituted aniline (B41778) in the presence of a coupling agent or by converting the benzoic acid to its more reactive acyl chloride derivative first. nih.gov The resulting products are then purified and characterized using techniques such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. iucr.orgnih.gov

Emerging Research Avenues for this compound and its Analogs

The foundational knowledge of the structural and chemical properties of this compound and its analogs opens up several exciting avenues for future research. A primary direction is the comprehensive evaluation of their biological activities.

Table 1: Potential Biological Activities for Investigation

Biological ActivityRationale and Research Direction
Antimicrobial Halogenated organic compounds are well-known for their antimicrobial effects. Future studies should involve screening against a wide range of pathogenic bacteria and fungi to identify lead compounds for new antibiotic development.
Anticancer Preliminary studies on related benzamides suggest potential cytotoxic effects against cancer cell lines. Research should focus on identifying the specific cellular targets and mechanisms of action, such as the induction of apoptosis or inhibition of key enzymes involved in cancer progression.
Enzyme Inhibition The rigid, sterically defined structure of these compounds makes them interesting candidates for enzyme inhibitors. Computational modeling and high-throughput screening could be used to identify specific enzyme targets, such as kinases or proteases, which are often implicated in disease.

Another promising research avenue is the exploration of these compounds in materials science. The defined conformations and potential for self-assembly through hydrogen bonding make them suitable for the development of novel organic materials with specific electronic or photophysical properties.

Furthermore, the synthesis of a broader library of analogs is a crucial next step. By systematically varying the substitution patterns on both aromatic rings, researchers can conduct detailed structure-activity relationship (SAR) studies. This will provide a deeper understanding of how the type, number, and position of halogen substituents influence the compound's properties, paving the way for the rational design of molecules with enhanced activity and selectivity.

Challenges and Opportunities in Halogenated N-Arylbenzamide Research

The field of halogenated N-arylbenzamide research is not without its challenges. A significant hurdle is overcoming the often-poor solubility of these highly aromatic and lipophilic compounds in aqueous media, which can complicate biological testing and formulation development. The potential for off-target effects and toxicity is another critical consideration, necessitating careful toxicological profiling of any promising candidates.

From a synthetic perspective, while the core amide bond formation is straightforward, the synthesis of polysubstituted precursors can sometimes be complex and may require multi-step sequences with careful optimization of reaction conditions.

Despite these challenges, the opportunities within this research area are substantial. The chemical versatility of the N-arylbenzamide scaffold allows for a high degree of structural modification, offering the potential to fine-tune the pharmacological and material properties of these compounds. The development of novel synthetic methodologies that allow for more efficient and diverse substitution patterns would be a significant enabler for the field.

The increasing prevalence of antibiotic resistance creates a pressing need for new classes of antimicrobial agents, and halogenated N-arylbenzamides represent a promising, yet underexplored, chemical space. Similarly, the ongoing search for more effective and selective anticancer drugs provides a strong impetus for investigating the therapeutic potential of these compounds.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-chloro-N-(2,6-dichlorophenyl)benzamide, and what reaction conditions are critical for yield optimization?

  • The compound is typically synthesized via amide bond formation between substituted benzoic acids and aniline derivatives. A key method involves reacting 3-chlorobenzoic acid with 2,6-dichloroaniline using thionyl chloride (SOCl₂) as an activating agent. Critical steps include slow warming to expel HCl, hydrolysis of excess SOCl₂ under ice-cold conditions, and neutralization with NaOH to remove residual acid . Pyridine or triethylamine is often used as a base to neutralize HCl byproducts during benzoylation reactions .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 16.9411 Å, b = 16.3246 Å) have been reported for related dichlorophenyl benzamides . Complementary techniques include FT-IR (to confirm amide C=O and N-H stretches), NMR (for aromatic proton environments and substitution patterns), and elemental analysis (to verify stoichiometry) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particles. Waste should be segregated and disposed via certified chemical waste handlers. Storage at -20°C ensures long-term stability .

Advanced Research Questions

Q. How can polymorphism in substituted benzamides like this compound be systematically investigated?

  • Polymorph screening requires controlled crystallization (e.g., solvent evaporation, cooling gradients) followed by single-crystal X-ray diffraction (SCXRD) to identify distinct packing motifs. For example, weak interactions (C-H···O, π-stacking) can stabilize different polymorphs, as seen in 3-chloro-N-(2-fluorophenyl)benzamide . High-throughput data collection using CCD detectors (e.g., Bruker SMART APEX) enhances efficiency .

Q. How do steric and electronic effects of chlorine substituents influence the compound’s coordination chemistry with transition metals?

  • The 2,6-dichlorophenyl group imposes steric hindrance, favoring distorted square-planar geometries in metal complexes. For instance, nickel(II) complexes of analogous benzamides show coordination via sulfur (from thiocarbamoyl groups) and oxygen (amide carbonyl), with bond lengths and angles validated by SCXRD . Electronic effects of chlorine substituents can be probed via 35Cl NQR spectroscopy , which detects differences in quadrupole coupling constants between non-equivalent Cl atoms .

Q. What strategies resolve contradictions in crystallographic data, such as discrepancies in unit cell parameters or space group assignments?

  • Cross-validate data using multiple refinement tools (e.g., SHELXL for small-molecule refinement and WinGX for structure validation ). For example, π-stacking interactions in 4-chloro-N-(2,6-dichlorophenyl)benzamide were confirmed via centroid separation analysis in ORTEP-3 , which visualizes non-covalent interactions .

Q. How can computational modeling predict the compound’s physicochemical properties, such as solubility or thermal stability?

  • Density Functional Theory (DFT) calculations can optimize molecular geometry and simulate electrostatic potential surfaces. Pair with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Cl···Cl contacts in crystal packing) . Experimental melting points and solubility profiles should be correlated with computed polarity indices (e.g., polarizability: 29.7×10⁻²⁴ cm³) .

Q. What role does this compound play in structure-activity relationship (SAR) studies for bioactive analogs?

  • Derivatives like teriflunomide analogs (e.g., 4-nitrobenzamide variants) have been explored for biological activity. Key modifications include fluorination or trifluoromethyl substitutions to enhance target binding or metabolic stability . SAR studies require systematic variation of substituents followed by in vitro assays (e.g., enzyme inhibition) and pharmacokinetic profiling .

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